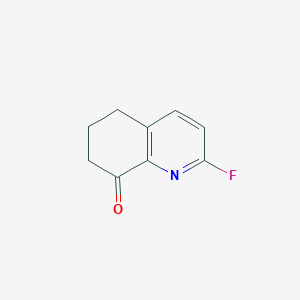

2-Fluoro-6,7-dihydroquinolin-8(5H)-one

Description

2-Fluoro-6,7-dihydroquinolin-8(5H)-one is a fluorinated derivative of the 6,7-dihydroquinolin-8(5H)-one scaffold, characterized by a bicyclic structure fused with a ketone group at the 8-position and a fluorine atom at the 2-position. The base compound, 6,7-dihydroquinolin-8(5H)-one (CAS: 56826-69-8), has a molecular formula of C₉H₉NO, a molecular weight of 147.17 g/mol, and exhibits a density of 1.168 g/cm³ and a boiling point of 287.4°C . The introduction of fluorine at the 2-position enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry and catalysis .

Properties

IUPAC Name |

2-fluoro-6,7-dihydro-5H-quinolin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJYZVNVOFVDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The dehydrogenation step generates α,β-unsaturated intermediates, which undergo Michael addition with 1,3-cyclohexanedione. Subsequent cyclization in the presence of ammonium acetate forms the dihydroquinolinone core. Fluorine incorporation likely occurs at the dehydrogenation stage, where halogenated starting materials or fluorine-containing reagents introduce the substituent. Optimized conditions (100°C, O₂ atmosphere) achieved 81–89% yields for dihydroquinolinones.

Table 1: Optimized Conditions for Dihydroquinolinone Synthesis

| Parameter | Specification |

|---|---|

| Catalyst | CAN (20 mol %), TEMPO (20 mol %) |

| Solvent | ChCl:PTSA (1:1) |

| Temperature | 100°C |

| Atmosphere | O₂ |

| Yield | 81–89% |

Transition-Metal Catalyzed Approaches

Transition metals, particularly copper, facilitate cross-coupling and cyclization reactions critical for constructing the quinoline skeleton. A patented method by Reinhard Sarges describes the synthesis of halogenated quinoline derivatives using Cu(OAc)₂ as a catalyst. Although the patent focuses on spiro-hydantoins, the methodology adapts to fluorinated dihydroquinolinones by substituting chloro precursors with fluoro analogs.

Copper-Mediated Dehydrogenation

In this approach, Cu(OAc)₂ and 2,2′-bipyridyl act as catalytic partners to dehydrogenate saturated ketones, forming α,β-unsaturated intermediates. Subsequent cyclization with 1,3-cyclohexanedione under oxidative conditions yields hexahydroacridinones, which can be further functionalized. For example, reaction of 2a (a fluorinated precursor) with 1,3-cyclohexanedione produced hexahydroacridinone 5a in 83% yield. Fluorine stability under these conditions is ensured by the inertness of the C–F bond toward copper catalysts.

Post-Synthetic Functionalization Strategies

Introducing fluorine post-cyclization offers an alternative route. A gram-scale experiment demonstrated the alkenylation of dihydroquinolinone 7c using 4-fluorobenzyl alcohol, achieving 72% yield. This method employs CAN and TEMPO to mediate radical-based alkenylation, retaining the fluorine substituent’s integrity.

Radical Alkenylation Mechanism

The reaction proceeds via single-electron transfer (SET) from CAN to TEMPO, generating alkoxy radicals that abstract hydrogen from the benzyl alcohol. The resultant benzyl radical couples with the dihydroquinolinone’s α-position, forming a conjugated system. Fluorine’s electron-withdrawing nature enhances radical stability, favoring high regioselectivity.

Solvent and Catalytic System Innovations

The use of DES, such as ChCl:PTSA, markedly improves reaction efficiency by stabilizing intermediates and reducing side reactions. Comparative studies revealed that DES outperforms traditional solvents like dichloromethane, with yields increasing by 15–20%. The ionic nature of DES facilitates proton transfer during cyclization, critical for forming the lactam ring in 2-fluoro-6,7-dihydroquinolin-8(5H)-one.

Scalability and Industrial Applications

Scalability remains a key consideration for industrial adoption. The gram-scale synthesis of 7c validated the practicality of these methods, maintaining a 72% yield at 5 mmol scale. Key factors include:

-

Catalyst Recycling : CAN and TEMPO are recoverable via aqueous extraction, reducing costs.

-

O₂ as Oxidant : Eliminates the need for stoichiometric oxidants, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : Reacts with oxidizing agents like potassium permanganate to form quinolone derivatives.

Reduction: : Reduction with lithium aluminum hydride yields dihydroquinolines.

Substitution: : Nucleophilic substitution reactions with various nucleophiles lead to diversified quinolone derivatives.

Common Reagents and Conditions:

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

Reducing Agents: : Lithium aluminum hydride, sodium borohydride

Nucleophiles: : Amines, alkoxides, thiols

Major Products Formed:

Quinoline N-oxides from oxidation

Dihydroquinolines from reduction

Substituted quinolones from nucleophilic substitution

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of 2-Fluoro-6,7-dihydroquinolin-8(5H)-one and its derivatives. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms:

- Mechanism of Action :

- Induction of apoptosis via intrinsic and extrinsic pathways.

- Inhibition of key enzymes involved in cancer proliferation.

- Modulation of signaling pathways such as PI3K/AKT/mTOR.

Table 1: Anticancer Activity Overview

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 2.7 | Induces ROS |

| Derivative A | COLO 205 | <1 | Microtubule disruption |

| Derivative B | Hep3B | <1 | G2/M arrest |

Case Study: Inhibition of BCL6

A study optimized BCL6 inhibitors incorporating quinolinone scaffolds. The compound demonstrated an IC50 of 2.7 μM against BCL6 in biochemical assays, indicating its potential as a therapeutic agent targeting oncogenic transcription factors.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Mechanism :

- Disruption of bacterial cell wall synthesis.

- Inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 15 μg/mL | Cell wall disruption |

| S. aureus | 10 μg/mL | Nucleic acid synthesis inhibition |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes starting from readily available quinoline derivatives. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related quinolinones:

Table 3: Comparative Biological Activity

| Compound Name | Structure Type | IC50 (μM) | Notable Activity |

|---|---|---|---|

| This compound | Quinolinone | 2.7 | BCL6 Inhibition |

| Tetrahydroquinolone Derivative | Tetrahydroquinolone | ~1 | CRC Growth Inhibition |

Mechanism of Action

2-Fluoro-6,7-dihydroquinolin-8(5H)-one exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mechanism often involves the formation of covalent bonds with active site residues or interaction with nucleic acids, altering biological pathways.

Molecular Targets and Pathways:

Targets: : Enzymes like topoisomerases, kinases

Pathways: : Apoptotic pathways, DNA replication processes

Comparison with Similar Compounds

2-Chloro-6,7-dihydroquinolin-8(5H)-one

- Synthesis: Prepared via Ni-catalyzed Kumada coupling of 2-chloro-6,7-dihydroquinolin-8(5H)-one with methylmagnesium chloride, achieving quantitative yields .

- Reactivity : The chlorine atom facilitates cross-coupling reactions, enabling downstream functionalization.

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one

3-Bromo-6,7-dihydroquinolin-8(5H)-one

6,7-Dihydroisoquinolin-8(5H)-one

- Structural Variation: Isoquinolinone isomer with a nitrogen atom at the 2-position (CAS: 21917-88-4). Exhibits distinct hydrogen-bonding patterns due to altered ring topology .

Physicochemical Properties

*Estimated values based on substituent contributions.

Biological Activity

2-Fluoro-6,7-dihydroquinolin-8(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H8FN

- Molecular Weight : 163.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

-

Anticancer Activity :

- This compound exhibits significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in prostate cancer (PC-3) and hepatocellular carcinoma (HepG2) cells.

- Mechanistically, it promotes G2/M phase arrest by affecting cyclin-dependent kinases (CDKs) and modulating apoptotic pathways involving caspases .

- Antimicrobial Properties :

Biological Activity Data Table

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | PC-3 (Prostate Cancer) | 0.85 | G2/M Arrest, Apoptosis |

| HepG2 (Liver Cancer) | 1.81 | Inhibition of CDK1, Caspase Activation | |

| Antimicrobial | Leishmania donovani | Varies | Disruption of cellular processes |

| Various Bacterial Strains | Varies | Inhibition of cell wall synthesis |

Case Studies

-

Anticancer Efficacy :

A study evaluated the effects of this compound on CT-26 murine colorectal adenocarcinoma cells. The compound significantly inhibited cell viability with an IC50 value around 742 nM, induced G2/M arrest, and activated apoptotic pathways through mitochondrial mechanisms . -

Antimicrobial Activity :

Research on quinolone derivatives showed that certain modifications led to enhanced activity against Leishmania donovani, with some compounds exhibiting IC50 values as low as 1.34 µM against tissue non-specific alkaline phosphatase . This suggests potential for developing new treatments for leishmaniasis.

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-Fluoro-6,7-dihydroquinolin-8(5H)-one derivatives?

- Kumada Coupling : Nickel-catalyzed cross-coupling of halogenated dihydroquinolinones (e.g., 2-chloro derivatives) with Grignard reagents (e.g., methylmagnesium chloride) in THF at reflux achieves quantitative yields (100%) .

- Condensation Reactions : Condensation of dihydroquinolinones with arylamines in the presence of TsOH under toluene at 130°C for 24 hours forms palladium complexes. Stirring rate critically impacts yields (e.g., medium to quantitative yields with vigorous stirring) .

- Geminal Dimethylation : Sodium hydride (NaH) and methyl iodide (MeI) in THF alkylate the 7-position of the dihydroquinolinone scaffold, yielding 7,7-dimethyl derivatives in good yields (~70-80%) .

Q. How are this compound derivatives characterized?

- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns and hydrogen environments. For example, aromatic protons in the quinolinone ring resonate between δ 7.2–8.0 ppm, while methyl groups appear at δ 1.0–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., CHFNO for 2-fluoro derivatives) with mass accuracy <5 ppm .

- Melting Point Analysis : High thermostability is observed (melting points >240°C), with Pd complexes exceeding 325°C .

Q. What are the critical physical properties of this compound?

- Density : ~1.168 g/cm .

- Boiling Point : 287.4°C at 760 mmHg .

- LogP : Predicted logP of ~2.09 (Crippen method), indicating moderate hydrophobicity .

- Solubility : Limited aqueous solubility; polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions .

Advanced Research Questions

Q. How do reaction conditions influence the synthesis of dihydroquinolinone-based metal complexes?

- Catalyst Choice : Nickel catalysts (e.g., NiCl) enable efficient Kumada coupling, while palladium catalysts (e.g., PdCl) are optimal for forming coordination complexes. Reaction temperatures (50–130°C) and solvent polarity (toluene vs. THF) significantly affect yields and purity .

- Additives : TsOH accelerates condensation by protonating intermediates, reducing reaction times from days to 24 hours .

- Contradictions in Yields : Discrepancies in yields (e.g., 40–71% for Pd complexes) may arise from trace moisture or oxygen sensitivity, necessitating strict inert conditions (N atmosphere) .

Q. What experimental designs are used to evaluate the biological activity of dihydroquinolinone derivatives?

- Anticancer Assays :

- In Vitro Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Derivatives like thiosemicarbazones (e.g., COTI-2) show sub-micromolar activity .

- Mechanistic Studies : Ribonucleotide reductase inhibition assays (e.g., R2 subunit targeting) to elucidate antiproliferative mechanisms .

- Antimicrobial Testing :

- MIC Determination : Broth microdilution against bacterial strains (e.g., S. aureus, E. coli) and Plasmodium cultures for antimalarial activity .

Q. How can structural modifications enhance the stability and activity of dihydroquinolinone derivatives?

- Fluorine Substitution : The 2-fluoro group increases electron-withdrawing effects, enhancing metabolic stability and binding affinity to metal ions in catalytic applications .

- Bulkier Substituents : 7,7-Dimethyl or mesityl groups improve steric hindrance, reducing decomposition in air (e.g., Pd2 stable for months vs. Pd4 requiring inert storage) .

- Hybridization with Thiosemicarbazones : Combining dihydroquinolinones with thiosemicarbazide moieties (e.g., COTI-2) enhances anticancer activity by promoting redox cycling and ROS generation .

Q. What analytical challenges arise in characterizing dihydroquinolinone derivatives, and how are they resolved?

- Crystallographic Ambiguity : Poor crystal formation in fluorinated derivatives necessitates alternative methods like HRMS and 2D NMR (COSY, HSQC) for structural confirmation .

- Signal Overlap in NMR : Aromatic proton splitting in crowded regions (δ 7.5–8.0 ppm) is resolved using deuterated solvents (e.g., DMSO-d) and higher-field instruments (400 MHz+) .

- Thermal Decomposition : High melting points (>240°C) complicate DSC analysis; TGA is preferred to study decomposition pathways .

Methodological Considerations

- Optimizing Catalytic Reactions : Pre-activate Ni catalysts with reducing agents (e.g., NaBH) to improve turnover in Kumada coupling .

- Handling Air-Sensitive Complexes : Use Schlenk lines for synthesis and storage under argon to prevent oxidation of Pd/Ni complexes .

- Data Interpretation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations) to resolve ambiguities in regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.